molecular formula C19H22N2O3 B4016307 N-isopropyl-2-{[methoxy(phenyl)acetyl]amino}benzamide

N-isopropyl-2-{[methoxy(phenyl)acetyl]amino}benzamide

Cat. No. B4016307
M. Wt: 326.4 g/mol
InChI Key: PBOGESCAJUTPOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves the amide coupling of appropriate benzoyl chlorides with amines or the direct functionalization of existing benzamides. For example, the synthesis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides highlights the importance of controlling the conformation and hydrogen bonding in achieving desired chemical properties and activities (Camerman et al., 2005).

Molecular Structure Analysis

The molecular structure of benzamides, including their conformation and the orientation of substituents, plays a crucial role in determining their chemical and biological activities. The crystal structure and molecular geometry can be extensively studied using X-ray diffraction and computational methods, such as density functional theory (DFT), to understand the compound's behavior in different environments (Demir et al., 2015).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, including N-alkylation, acylation, and reactions with electrophiles and nucleophiles, depending on the substituents present on the benzamide nucleus. The chemical properties are influenced by the functional groups attached to the benzamide, affecting its reactivity and interactions with other molecules (Kato et al., 1992).

Physical Properties Analysis

The physical properties of benzamides, such as solubility, melting point, and crystalline structure, are essential for their application in chemical synthesis and pharmaceutical formulations. These properties are determined by the compound's molecular structure and the nature of its substituents.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are critical for understanding the behavior of benzamides in chemical reactions and in biological systems. Studies on related compounds provide insights into optimizing these properties for specific applications (Iwanami et al., 1981).

properties

IUPAC Name

2-[(2-methoxy-2-phenylacetyl)amino]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13(2)20-18(22)15-11-7-8-12-16(15)21-19(23)17(24-3)14-9-5-4-6-10-14/h4-13,17H,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOGESCAJUTPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[methoxy(phenyl)acetyl]amino}-N-(propan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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